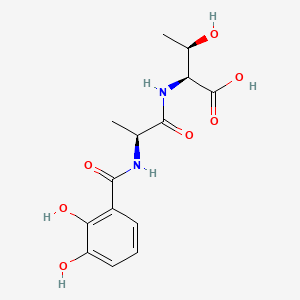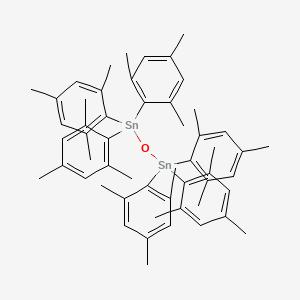![molecular formula C8H11Br B14394251 Bicyclo[2.2.2]oct-2-ene, 2-bromo- CAS No. 90002-37-2](/img/structure/B14394251.png)
Bicyclo[2.2.2]oct-2-ene, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]oct-2-ene, 2-bromo- is a brominated derivative of bicyclo[2.2.2]oct-2-ene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which consists of a bicyclo[2.2.2]octane framework with a double bond at the 2-position and a bromine atom attached to the same carbon. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene, 2-bromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the addition of bromine (Br₂) to bicyclo[2.2.2]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-ene, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]oct-2-ene, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form bicyclo[2.2.2]octadiene.
Addition Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene framework can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br₂).
Major Products Formed
Substitution Reactions: Products include bicyclo[2.2.2]oct-2-ene derivatives with various substituents replacing the bromine atom.
Elimination Reactions: The major product is bicyclo[2.2.2]octadiene.
Addition Reactions: Products include dihalogenated or halogenated derivatives of bicyclo[2.2.2]oct-2-ene.
Applications De Recherche Scientifique
Bicyclo[2.2.2]oct-2-ene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]oct-2-ene, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the bicyclo[2.2.2]oct-2-ene framework are key sites for chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles to form addition products. These reactions are facilitated by the strained bicyclic structure, which makes the compound more reactive compared to its acyclic counterparts.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]oct-2-ene, 2-bromo- can be compared with other similar compounds such as:
Bicyclo[2.2.2]octane: Lacks the double bond and bromine atom, making it less reactive.
Bicyclo[2.2.2]octadiene: Contains two double bonds, making it more reactive in addition reactions.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the bromine atom, resulting in different reactivity patterns.
The uniqueness of bicyclo[2.2.2]oct-2-ene, 2-bromo- lies in its combination of a strained bicyclic framework, a double bond, and a bromine atom, which together impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
90002-37-2 |
|---|---|
Formule moléculaire |
C8H11Br |
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
2-bromobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2 |
Clé InChI |
XBDJDMNKFWMRKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
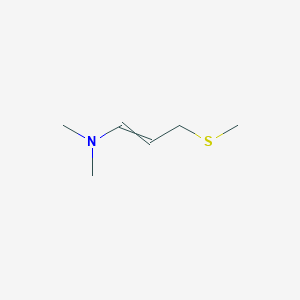
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)

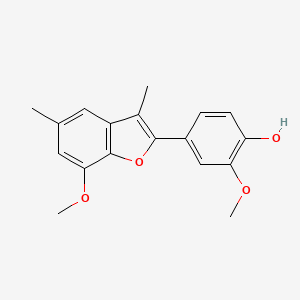
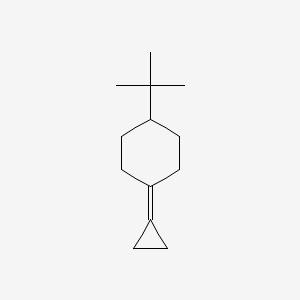
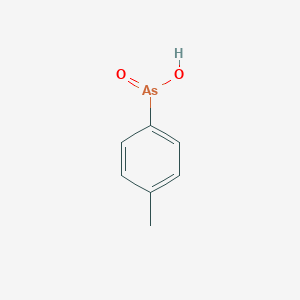
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
